molecular formula C26H22FN5O3 B11943887 N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)methylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide CAS No. 881839-98-1

N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)methylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide

Cat. No.: B11943887
CAS No.: 881839-98-1
M. Wt: 471.5 g/mol
InChI Key: AKQFANOFXKCOQF-WKULSOCRSA-N
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Description

N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)methylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrazole ring, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)methylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with 1-phenyl-1H-pyrazol-4-carbaldehyde under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)methylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)methylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)methylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For instance, it could inhibit the activity of certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)methylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and pyrazole moieties contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

881839-98-1

Molecular Formula

C26H22FN5O3

Molecular Weight

471.5 g/mol

IUPAC Name

N-[2-[(2E)-2-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]hydrazinyl]-2-oxoethyl]-4-methoxybenzamide

InChI

InChI=1S/C26H22FN5O3/c1-35-23-13-9-19(10-14-23)26(34)28-16-24(33)30-29-15-20-17-32(22-5-3-2-4-6-22)31-25(20)18-7-11-21(27)12-8-18/h2-15,17H,16H2,1H3,(H,28,34)(H,30,33)/b29-15+

InChI Key

AKQFANOFXKCOQF-WKULSOCRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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